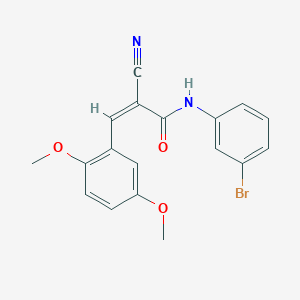![molecular formula C23H21Cl2N3O2 B6125724 1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine, commonly known as DPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE belongs to the class of piperazine derivatives and exhibits a unique pharmacological profile that makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of DPPE involves its interaction with various molecular targets, including ion channels, receptors, and enzymes. DPPE has been shown to modulate the activity of voltage-gated potassium channels, leading to the inhibition of cancer cell proliferation. The compound also acts as a partial agonist of the sigma-1 receptor, which is involved in neuroprotection and pain modulation. Furthermore, DPPE has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
DPPE exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities. The compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby protecting cells from oxidative damage. DPPE also inhibits the activation of apoptotic pathways and promotes cell survival in various cell types.
Advantages and Limitations for Lab Experiments
DPPE offers several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. The compound can be easily modified to generate analogs with improved pharmacological properties. However, DPPE also has some limitations, including its poor solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for the research of DPPE and its analogs. One potential area of investigation is the development of DPPE-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the pharmacological effects of DPPE, which could lead to the identification of new drug targets. Additionally, the synthesis and evaluation of novel DPPE analogs with improved pharmacological properties could lead to the development of more effective and selective drugs.
Synthesis Methods
The synthesis of DPPE involves the reaction of 1-benzoyl-4-(2-pyridinyl)piperazine with 2,4-dichlorobenzyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by the formation of an ester linkage between the benzoyl group and the hydroxyl group of the chlorobenzyl moiety.
Scientific Research Applications
DPPE has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. DPPE has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, DPPE has been shown to exert cardioprotective effects by improving cardiac function and reducing myocardial injury.
properties
IUPAC Name |
[3-[(2,4-dichlorophenoxy)methyl]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c24-19-7-8-21(20(25)15-19)30-16-17-4-3-5-18(14-17)23(29)28-12-10-27(11-13-28)22-6-1-2-9-26-22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZQHAECZWGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(2,4-Dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)
![4-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B6125678.png)

![(3-(3-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6125698.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)


![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)